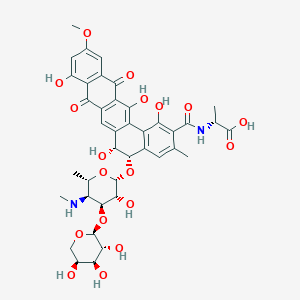
依匹他克林盐酸盐水合物
描述
It is primarily recognized for its role as a nootropic agent and cholinesterase inhibitor, making it useful in the treatment of neurological conditions such as Alzheimer’s disease . This compound is typically prepared as a hydrochloride monohydrate, which appears as a white or slightly creamy powder that is soluble in water and acid solutions but practically insoluble in acetone, ether, or chloroform .
科学研究应用
Ipidacrine hydrochloride hydrate has a wide range of scientific research applications:
作用机制
Target of Action
Ipidacrine hydrochloride hydrate primarily targets Acetylcholinesterase (AChE) and Potassium channels . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and potassium channels play a crucial role in maintaining the electrical activity of cells.
Mode of Action
Ipidacrine acts as an AChE inhibitor and a potassium channel blocker . As an AChE inhibitor, it prevents the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter in the synaptic cleft and enhancing cholinergic transmission . As a potassium channel blocker, it inhibits the flow of potassium ions out of neurons, which can enhance the response to neurotransmitters .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine, which can affect various biochemical pathways. For instance, it can enhance the cholinergic synapse pathway . The blocking of potassium channels can also affect the functioning of neurons and muscle cells .
Pharmacokinetics
It’s known that the compound forms a variety of crystalline modifications which differ by solvent type and content in the crystalline structure .
Result of Action
The increased concentration of acetylcholine and the enhanced response to neurotransmitters due to the blocking of potassium channels can lead to improved impulse transmission in the central nervous system and neuromuscular synapses . This can have various effects at the molecular and cellular level, potentially improving cognitive function in conditions like Alzheimer’s disease .
Action Environment
The action of Ipidacrine hydrochloride hydrate can be influenced by environmental factors such as humidity and temperature . For instance, the compound can undergo phase transitions under different conditions, leading to the formation of different hydrates . These transformations can potentially affect the compound’s action, efficacy, and stability .
准备方法
The synthesis of ipidacrine hydrochloride hydrate involves several steps. One method includes the reaction of diphosphorus pentaoxide with a trialkyl phosphate and a hydroxyl compound in a hydrocarbon solvent to prepare a polyphosphoric ester. This ester acts as a dehydrocondensing agent and is used in the condensation of 2-amino-1-cyclopentene-1-carbonitrile with cyclohexanone through dehydration . Another method involves heating 2-amino-1-cyclopentene-1-carbonitrile and cyclohexanone under reflux with polyphosphoric acid in dry benzene to obtain ipidacrine. Hydrogen chloride gas is then passed through the ethanol solution of the resultant reaction mixture to yield ipidacrine hydrochloride hydrate .
化学反应分析
Ipidacrine hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can alter the oxidation state of the compound, affecting its pharmacological properties.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s activity.
Dehydration and Hydration: The compound can transition between different crystalline forms, such as monohydrates and anhydrous forms, under specific conditions.
Common reagents used in these reactions include polyphosphoric acid, hydrogen chloride gas, and various organic solvents like benzene and ethanol . The major products formed from these reactions include different polymorphic forms of ipidacrine hydrochloride hydrate, such as monohydrate A and B, hemihydrates, and anhydrous forms .
相似化合物的比较
Ipidacrine hydrochloride hydrate is similar to other cholinesterase inhibitors such as tacrine (Cognex). it has unique properties that make it distinct:
Tacrine: An older drug used for Alzheimer’s disease, but with a different mechanism and side effect profile.
Ipidacrine hydrochloride hydrate stands out due to its dual mechanism of action, involving both potassium channel blockade and cholinesterase inhibition, which enhances its therapeutic efficacy .
属性
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.ClH.H2O/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12;;/h1-7H2,(H2,13,14);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTIBNSPYUUNGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3CCCC3=N2)N.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046734 | |
| Record name | Ipidacrine hydrochloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118499-70-0 | |
| Record name | Ipidacrine hydrochloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118499700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ipidacrine hydrochloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline hydrochloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IPIDACRINE HYDROCHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV96AIK79Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


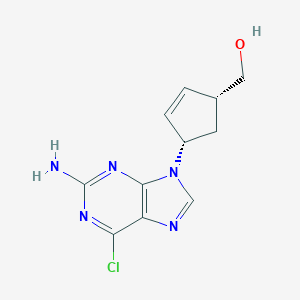

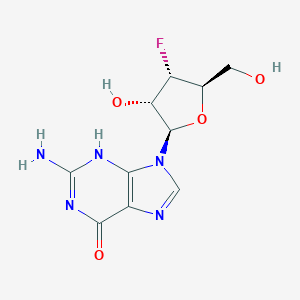
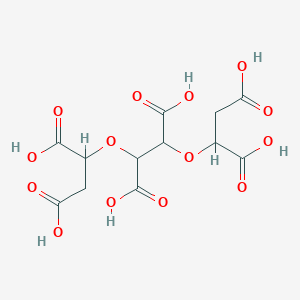
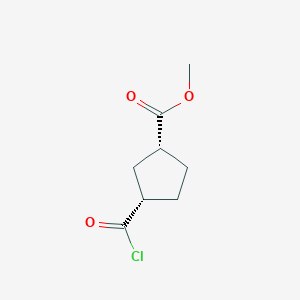
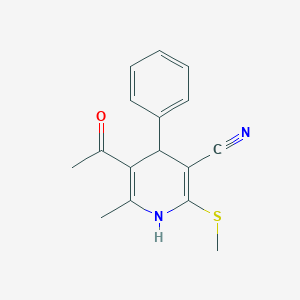


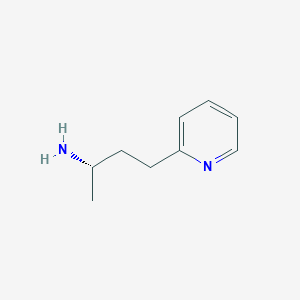

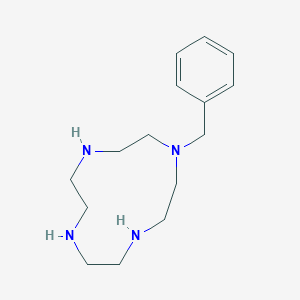

![1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B39937.png)
